5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with a unique structure that combines a piperazine ring, a thiazole ring, and a triazole ring
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA VII is one of the least understood cytosolic isoforms .
Mode of Action
The compound is an effective hCA inhibitor . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The deprotonated nitrogen atom of the sulfonamide moiety coordinates the catalytic zinc ion with a tetrahedral geometry, displacing the water molecule/hydroxide ion present in the native enzymes . Additional hydrogen bond interactions with Thr199 residue further stabilize the inhibitor binding .
Biochemical Pathways
The compound affects the carbon dioxide hydration pathway, which is catalyzed by hCAs . By inhibiting hCA VII, it disrupts the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors . This can have significant effects on neuronal excitation .
Pharmacokinetics
The compound’s molecular weight (45562) and its solid form may suggest certain pharmacokinetic properties. For instance, the molecular weight is within the range that is generally favorable for oral bioavailability.
Result of Action
The inhibition of hCA VII by the compound can affect neuronal excitation . It has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is a solid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzhydrylpiperazine with a phenylmethyl halide to form the intermediate, which is then cyclized with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols
Scientific Research Applications
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory, analgesic, or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A compound with a different core structure but similar functional groups.
Coumarin derivatives: Compounds with a benzopyran ring, exhibiting various pharmacological activities.
Terbium compounds with bromobenzoic acid: Complexes with photoluminescent properties.
Uniqueness
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of a piperazine ring, a thiazole ring, and a triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5OS/c1-21-30-29-34(31-21)28(35)27(36-29)26(24-15-9-4-10-16-24)33-19-17-32(18-20-33)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,25-26,35H,17-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUANDBDUCMMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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